![molecular formula C13H23N3O B1478218 1-Cyclobutyl-4-prolylpiperazine CAS No. 2040752-66-5](/img/structure/B1478218.png)
1-Cyclobutyl-4-prolylpiperazine
Overview
Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Cancer Research and Drug Design
“1-Cyclobutyl-4-prolylpiperazine” has been utilized in the design and synthesis of pyrazine-based small molecules with potential anticancer properties. By optimizing the known inhibitor SHP099 with this compound as a linker, researchers have been able to target the SHP2 protein, which is closely related to cancer . The SHP2 protein is part of the protein tyrosine phosphatases (PTPs) family, which plays a significant role in cell proliferation, diversity, migration, and metabolism .
Development of Cytotoxic Agents
The introduction of “1-Cyclobutyl-4-prolylpiperazine” in the structure-based drug design has led to the discovery of new cytotoxic agents. These agents are designed to be active against cancer cells, providing a new avenue for the treatment of cancer patients .
Herbicidal Activity
Pyrazine derivatives, including those synthesized using “1-Cyclobutyl-4-prolylpiperazine”, have shown potential in herbicidal activity. These compounds could be used to develop new herbicides that target specific pathways in plant metabolism .
Flavor and Aroma in Foods
Alkylpyrazines, which can be synthesized from “1-Cyclobutyl-4-prolylpiperazine”, are known for their aromatic properties. They contribute to the taste and aroma of various foods, including coffee and wines, and are formed during the cooking of foods via Maillard reactions .
Pharmaceutical Applications
The pyrazine ring, which can be constructed using “1-Cyclobutyl-4-prolylpiperazine”, is a crucial scaffold in many clinically used drugs. It exhibits various therapeutic applications due to its presence in compounds associated with other scaffolds like pyrrole, pyrazole, imidazole, triazole, and others .
Synthesis of Novel Complexes
“1-Cyclobutyl-4-prolylpiperazine” can be used in the synthesis of novel complexes with potential applications in various scientific fields. These complexes might have unique properties that could be explored for new uses in materials science or chemical engineering .
Future Directions
properties
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-5-2-6-14-12)16-9-7-15(8-10-16)11-3-1-4-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQROJXUTSLFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-prolylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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